mycoside G
Descripción
Mycoside G is a phenolic glycolipid (PGL) first identified in Mycobacterium marinum and M. balnei through column chromatography and infrared spectroscopy . Structurally, it consists of a glycosylated phthiocerol dimycocerosate core, similar to other mycobacterial glycolipids, but distinct in its glycosyl moiety. Mycoside G is taxonomically significant, as its presence in M. marinum and M. ulcerans underscores their phylogenetic relationship . Despite structural similarities to Mycosides A and B, Mycoside G lacks immunogenicity in rabbits, unlike other glycolipid fractions (e.g., G5) from M. marinum that exhibit species-specific antigenicity .
Propiedades
Número CAS |
117277-41-5 |
|---|---|
Fórmula molecular |
C12H16FNO |
Sinónimos |
mycoside G |
Origen del producto |
United States |
Análisis De Reacciones Químicas
Structural Characteristics
Mycoside G consists of a glycolipid core with a sugar moiety that differentiates it from other mycosides. Key features include:
-
Core structure : A phthiocerol dimycocerosate backbone, common in mycobacterial lipids .
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Sugar moiety : A 6-deoxy-α-L-talosyl unit, which may undergo acetylation or methylation modifications .
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Peptidolipid component : A tripeptide chain (D-Phe-D-allo-Thr-D-Ala) linked to the lipid core .
Comparative Structural Table
| Feature | Mycoside G | Mycosides A/B |
|---|---|---|
| Sugar moiety | 6-Deoxy-α-L-talose | 3-O-Methyl-α-L-rhamnose |
| Modifications | Acetylation at C2/C4 | Methylation at C3/C4 |
| Lipid backbone | Phthiocerol dimycocerosate | Phthiocerol dimycocerosate |
| Biological source | M. marinum, M. balnei | M. tuberculosis |
Hydrolysis Reactions
-
Glycosidic bond cleavage : Acidic or enzymatic hydrolysis releases the talose unit. Enzymes like α-L-talosidases selectively target the glycosidic linkage .
-
Ester bond cleavage : Alkaline hydrolysis (saponification) disrupts ester bonds in the lipid backbone, yielding free fatty acids and phthiocerol .
Acetylation and Methylation
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Acetylation : Reacts with acetic anhydride to form 2-O-acetyl or 4-O-acetyl derivatives, altering solubility and antigenicity .
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Methylation : Treatment with methyl iodide introduces methyl groups at hydroxyl positions, critical for serological specificity .
Oxidation Reactions
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Periodate oxidation : Cleaves vicinal diols in the sugar moiety, confirming the presence of α-L-talose .
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Ozonolysis : Targets unsaturated bonds in the lipid chain, aiding structural elucidation .
Key Synthetic Challenges
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Stereochemical complexity : The α-L-talose unit requires asymmetric synthesis techniques, such as Sharpless dihydroxylation or enzymatic resolution .
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Lipid assembly : Julia–Kocienski olefination and diimide reduction are employed to construct cyclopropane-containing mycocerosates .
Analytical Techniques
Biological and Immunochemical Relevance
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Mycoside G shares functional and structural features with other mycobacterial glycolipids, but key differences define its biological and taxonomic roles. Below is a comparative analysis:
Table 1: Comparative Analysis of Mycoside G and Related Glycolipids
Key Findings :
Structural Variations: Mycoside G differs from Mycoside B and PGL-tb in glycosylation patterns. Mycoside G features a 3-O-methyl-α-L-rhamnose group, whereas Mycoside B has a 2-O-methyl-β-rhamnose . PGL-tb contains a trisaccharide, enhancing its interaction with host cells . The lipid core (phthiocerol dimycocerosate) is conserved across these compounds but is unmodified in non-glycosylated forms .
Biological Roles: Immunogenicity: Unlike PGL-tb and Mycoside B, which modulate host immune responses, Mycoside G lacks immunogenicity, suggesting a structural or protective role instead . Pathogenicity: Mycoside B and PGL-tb are linked to virulence in M. tuberculosis and M. bovis, while Mycoside G’s role remains unclear, though it may aid in environmental adaptation of M. marinum .
Taxonomic Significance: Mycoside G’s exclusive presence in M. marinum, M. balnei, and M. ulcerans supports reclassification of these species as closely related . Mycoside B and PGL-tb serve as markers for M. bovis and M. tuberculosis, respectively, aiding in strain differentiation .
Q & A
Q. How can researchers characterize the structural properties of Mycoside G using spectroscopic methods?
To elucidate the molecular structure of Mycoside G, employ a combination of nuclear magnetic resonance (NMR) for carbon/hydrogen backbone analysis and mass spectrometry (MS) for molecular weight determination. Prioritize 2D NMR techniques (e.g., COSY, HSQC) to resolve complex glycosidic linkages and acyl groups. Cross-validate findings with X-ray crystallography if crystalline forms are obtainable .
Q. What experimental design is recommended for assessing Mycoside G’s antimicrobial activity in vitro?
Use a biphasic approach :
- Screening phase : Conduct broth microdilution assays (CLSI guidelines) against Gram-positive, Gram-negative, and mycobacterial strains. Include positive (e.g., rifampicin) and negative controls.
- Validation phase : Replicate findings in independent labs to rule out batch-specific variability. Address confounding factors like solvent interference (e.g., DMSO cytotoxicity) by including solvent-only controls .
Q. What statistical methods are appropriate for analyzing dose-response relationships in Mycoside G bioactivity studies?
Apply nonlinear regression models (e.g., log-logistic curves) to calculate IC50/EC50 values. Use tools like GraphPad Prism or R’s drc package. For reproducibility, report confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction). Compare results with published data to identify outliers or methodological discrepancies .
Advanced Research Questions
Q. How can researchers resolve contradictions in Mycoside G’s reported bioactivity across studies?
Conduct a systematic review with meta-analysis:
- Data harmonization : Normalize variables (e.g., bacterial strain ATCC numbers, incubation time).
- Subgroup analysis : Stratify data by experimental conditions (e.g., aerobic vs. anaerobic cultures).
- Bias assessment : Use tools like ROBINS-I to evaluate study quality. If heterogeneity persists, perform in vitro replication under standardized protocols .
Q. What strategies optimize Mycoside G’s synthetic or biosynthetic production for mechanistic studies?
For biosynthesis:
- Strain engineering : Use CRISPR-Cas9 to overexpress putative gene clusters in native hosts (e.g., Mycobacterium spp.).
- Fermentation optimization : Test carbon/nitrogen ratios and oxygen levels via response surface methodology (RSM).
For chemical synthesis: - Employ retrosynthetic analysis to identify feasible routes, prioritizing modular glycosylation strategies .
Q. How should researchers integrate multi-omics data to explore Mycoside G’s mode of action?
Adopt a multi-layered approach :
- Transcriptomics : Identify differentially expressed genes in treated vs. untreated bacteria (RNA-seq).
- Proteomics : Use LC-MS/MS to detect protein abundance changes, focusing on cell wall biosynthesis pathways.
- Metabolomics : Map metabolic flux alterations via GC-MS or NMR.
Integrate datasets using tools like Cytoscape for network analysis, and validate hypotheses with targeted gene knockouts .
Methodological and Literature Review Questions
Q. What search strategies ensure comprehensive retrieval of Mycoside G literature in Google Scholar?
- Use Boolean operators :
("Mycoside G" OR "Glycopeptide G") AND ("biosynthesis" OR "bioactivity"). - Limit searches by year (e.g.,
2015–2025) and exclude non-peer-reviewed sources with-review -patent. - Track citations via Google Scholar Alerts and cross-reference with PubMed/Scopus to mitigate coverage gaps .
Q. How should researchers address ethical considerations when using Mycoside G in human cell line studies?
- Protocol compliance : Adhere to institutional review board (IRB) guidelines for biosafety (e.g., BSL-2 for aerosol-prone procedures).
- Data transparency : Disclose cell line authentication (e.g., STR profiling) and contamination checks (e.g., mycoplasma testing) in publications .
Data Management and Reproducibility
Q. What practices enhance the reproducibility of Mycoside G’s chromatographic purification?
- Documentation : Record HPLC parameters (column type, gradient, flow rate) in detail.
- Open data : Deposit raw chromatograms in repositories like Zenodo.
- Collaborative validation : Share protocols with independent labs via protocols.io .
Q. How can researchers curate conflicting spectral data (NMR/MS) for Mycoside G in public databases?
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